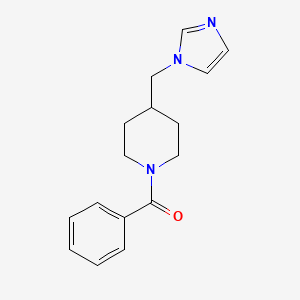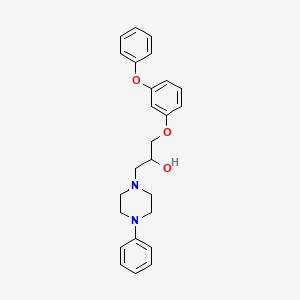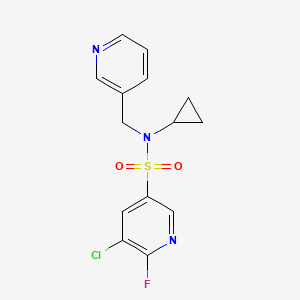
(E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Activity
Compounds structurally related to the queried chemical, particularly those featuring quinazoline and urea functionalities, have been investigated for their antiproliferative and antimicrobial activities. For instance, novel urea and bis-urea derivatives of primaquine, featuring hydroxyphenyl or halogenphenyl substituents, have shown significant antiproliferative effects against cancer cell lines, including breast carcinoma MCF-7 cells, and exhibited high antioxidant and antimicrobial activities (Perković et al., 2016). This suggests that similar compounds might be explored for their potential in cancer drug development and as antimicrobial agents.
Receptor Antagonism
Another area of interest is the development of receptor antagonists. Isoquinoline and quinazoline urea derivatives have been identified as potent antagonists for human adenosine A(3) receptors (van Muijlwijk-Koezen et al., 2000), suggesting their utility in the treatment of conditions related to adenosine receptor dysregulation, such as inflammatory and cardiovascular diseases.
Synthetic Methodology and Chemical Properties
Research has also focused on developing synthetic methodologies for constructing complex quinazoline derivatives. For example, a reaction between 2-diaminomethylidenedimedone and aryl isocyanates leads to the formation of ureas, which upon further reactions yield new tricyclic compounds containing the pyrimidopyrimidine fragment (Dorokhov et al., 2011). This demonstrates the compound's role in facilitating novel synthetic routes for complex heterocyclic structures, which are valuable in drug design and organic chemistry.
Material Science Applications
In material science, quinazoline derivatives have been employed in the synthesis of mono- and dinuclear Ni(II) complexes, which have been characterized for their spectroscopic, electrochemical, thermal, and antimicrobial properties (Chai et al., 2017). These studies provide insights into the potential use of quinazoline-urea derivatives in developing new materials with specific chemical and physical properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-methoxyphenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-methoxyaniline with 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde followed by the addition of urea. The reaction is carried out under reflux in ethanol with the addition of a catalytic amount of acetic acid. The product is then purified by recrystallization from ethanol.", "Starting Materials": [ "3-methoxyaniline", "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde", "urea", "ethanol", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 3-methoxyaniline (1.0 equiv) and 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carbaldehyde (1.0 equiv) in ethanol (10 mL) and add a catalytic amount of acetic acid.", "Step 2: Reflux the reaction mixture for 4 hours.", "Step 3: Add urea (1.2 equiv) to the reaction mixture and reflux for an additional 2 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry under vacuum.", "Step 6: Recrystallize the product from ethanol to obtain the final compound." ] } | |
CAS-Nummer |
941895-74-5 |
Molekularformel |
C24H22N4O3 |
Molekulargewicht |
414.465 |
IUPAC-Name |
1-(3-methoxyphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(16-19)25-23(29)27-22-20-12-5-6-13-21(20)26-24(30)28(22)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H2,25,27,29) |
InChI-Schlüssel |
KZYWQBDXIUUSMI-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2467438.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2467439.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)
![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2467448.png)
![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2467452.png)



![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)